Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Overview
Description
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring, with a sulfonyl chloride group attached at the third position of the pyridine ring. The unique structural features of this compound make it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyridine-3-sulfonyl chloride typically involves a multi-step process. One common method is the base-mediated [3 + 2]-cycloannulation strategy, which uses (E)-β-iodovinyl sulfones as starting materials . Under basic conditions, pyridinium-N-amine and the corresponding dipolar aminide play a crucial role in the [3 + 2]-cycloaddition reaction. This method allows for the construction of 3-sulfonyl analogues in moderate to high yields .
Industrial Production Methods
For industrial-scale production, a method involving the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride is often employed . This process involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, followed by distillation under reduced pressure to purify the product . Another method utilizes a microchannel reactor to rapidly mix diazonium salt with thionyl chloride, resulting in the formation of pyridine-3-sulfonyl chloride .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in [3 + 2]-cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as potassium carbonate (K₂CO₃) and nucleophiles like amines and alcohols. Reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting enzymes such as phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Studies: It is used in the synthesis of molecules that can modulate biological pathways, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the catalytic subunit of the enzyme, preventing the phosphorylation of phosphatidylinositol diphosphate (PIP2) to phosphatidylinositol triphosphate (PIP3). This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern, which can lead to variations in their biological activities.
Uniqueness
Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a reactive site for further functionalization. This feature, combined with its ability to inhibit key enzymes like PI3Ks, makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOEMSKUHJZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782229-96-2 | |
Record name | pyrazolo[1,5-a]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.